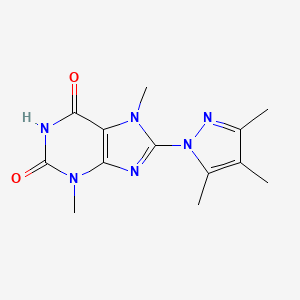

![molecular formula C17H15ClN2O3 B2497836 methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate CAS No. 315684-51-6](/img/structure/B2497836.png)

methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of chemicals that involve complex synthesis methods and have a wide range of applications in various fields, including materials science and medicinal chemistry. Although there isn't a direct study on this specific compound, related research provides insight into similar compounds' synthesis, structural analysis, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation reactions, and employs various reagents to achieve the desired structural features. For example, a study by Kumar et al. (2016) discusses the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation, indicating a method that could be relevant to synthesizing the compound (Kumar et al., 2016).

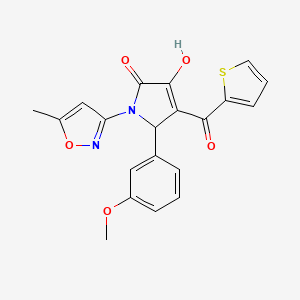

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed through various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These studies help determine the molecular geometry, electron distribution, and stereochemistry. For instance, Nayak et al. (2013) detailed the crystal structure of a related compound, providing insights into its molecular conformation and intermolecular interactions (Nayak et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore their reactivity under different conditions and their potential to undergo further chemical transformations. Studies like that by Enev et al. (1987) on the photolysis of methyl 2-chloro-3-oxobutanoate reveal complex reaction pathways that can lead to a variety of products, shedding light on the chemical behavior and stability of these compounds (Enev et al., 1987).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the practical applications and handling of these compounds. The structural analysis through X-ray crystallography, as shown in studies like that by Karakurt et al. (2020), provides detailed information on the compound's solid-state properties and molecular packing (Karakurt et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to participate in further chemical reactions, are essential for the compound's applications. Research on related compounds, such as the work by Zhang et al. (2011), which explores the synthesis and properties of a conjugated heteroacene, can provide insights into the electronic properties and reactivity of the compound (Zhang et al., 2011).

Scientific Research Applications

Synthesis and Characterization

- Methyl 4-chloro-3-oxobutanoate, a closely related compound, has been used as a precursor in the synthesis of various ketene N-benzoylaminal derivatives, showcasing its role in creating complex molecular structures with potential applications in various fields of chemistry and biochemistry (Prezent & Dorokhov, 2012).

Structural and Spectroscopic Studies

- Spectroscopic and structural investigations of similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been carried out, providing insights into their molecular structure, vibrational bands, and stability based on hyper-conjugative interactions and charge delocalization. These studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Rahul Raju et al., 2015).

properties

IUPAC Name |

methyl (E)-4-chloro-3-hydroxy-2-[(4-phenylphenyl)diazenyl]but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-23-17(22)16(15(21)11-18)20-19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3/b16-15+,20-19? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLRTQVPSVAWSP-BGDYSVSKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(CCl)O)N=NC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(/CCl)\O)/N=NC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)